molecular formula C16H14N2O2S2 B7789860 3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID

3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID

Cat. No.: B7789860
M. Wt: 330.4 g/mol
InChI Key: NATVLPXCJVINFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-8-quinolinyl 6-phenylthieno[2,3-d]pyrimidin-4-yl ether
  • 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl ether
  • 4-Methyl-7-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy-2H-chromen-2-one

Uniqueness

What sets 3-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID apart from similar compounds is its unique sulfanylpropanoic acid moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-17-15(21-8-7-14(19)20)12-9-13(22-16(12)18-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATVLPXCJVINFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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